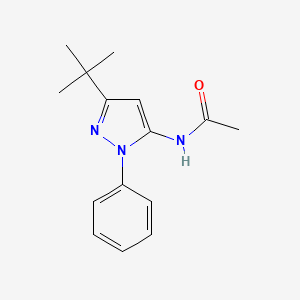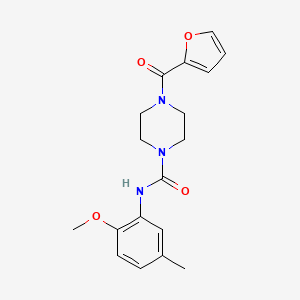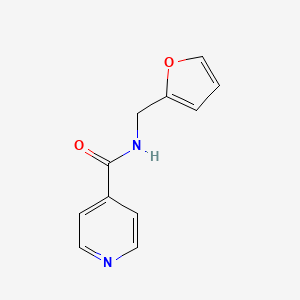
Piperidino 2-quinolyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidino 2-quinolyl ketone (PQK) is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. PQK belongs to the class of small molecules known as quinoline derivatives, which have been shown to have a range of biological activities. In
作用機序
Piperidino 2-quinolyl ketone acts as a competitive antagonist of the nAChR, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects. The selectivity of Piperidino 2-quinolyl ketone for the nAChR makes it a useful research tool for studying the role of this receptor in different physiological processes.
Biochemical and Physiological Effects:
The inhibition of the nAChR by Piperidino 2-quinolyl ketone has been shown to have a range of biochemical and physiological effects. In animal studies, Piperidino 2-quinolyl ketone has been found to reduce the release of dopamine in the brain, which is involved in reward and motivation. This suggests that Piperidino 2-quinolyl ketone may have potential applications in the study of addiction and other reward-based behaviors. Piperidino 2-quinolyl ketone has also been found to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of Piperidino 2-quinolyl ketone as a research tool is its selectivity for the nAChR, which allows for the specific study of this receptor in different physiological processes. However, one limitation of Piperidino 2-quinolyl ketone is its potential toxicity, which can be a concern in animal studies. Additionally, Piperidino 2-quinolyl ketone has a relatively short half-life, which can limit its use in long-term studies.
将来の方向性
There are several potential directions for future research on Piperidino 2-quinolyl ketone. One area of interest is in the study of the role of the nAChR in addiction and other reward-based behaviors. Additionally, Piperidino 2-quinolyl ketone may have potential applications in the treatment of anxiety disorders, and further research is needed to explore this possibility. Finally, the development of more potent and selective inhibitors of the nAChR, based on the structure of Piperidino 2-quinolyl ketone, may have potential applications in the treatment of a range of neurological disorders.
合成法
The synthesis of Piperidino 2-quinolyl ketone involves the reaction of 2-acetylquinoline with piperidine in the presence of a catalyst. This reaction results in the formation of Piperidino 2-quinolyl ketone as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
Piperidino 2-quinolyl ketone has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the nervous system, where Piperidino 2-quinolyl ketone has been found to act as a selective inhibitor of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. By selectively inhibiting this receptor, Piperidino 2-quinolyl ketone can be used to study the role of nAChR in these processes.
特性
IUPAC Name |
piperidin-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVCTUJWVSFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(quinolin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)



![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)


![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)